6-amino-18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Description
This compound belongs to the class of pentazapentacyclic heterocycles, characterized by a complex polycyclic framework with five nitrogen atoms, two methoxy groups, and a ketone moiety. Its molecular formula is inferred as C₂₀H₁₅N₅O₃ (hypothetical), with a molecular weight of ~385.4 g/mol. Key structural features include:
- Pentazapentacyclic backbone: A fused ring system with nitrogen atoms at positions 4,5,7,9,12.
- Amino group: At position 6, enhancing polarity and hydrogen-bonding capacity.
- Dimethoxy substituents: At positions 18 and 19, influencing lipophilicity and steric interactions.
Properties
IUPAC Name |
6-amino-18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-26-14-5-9-3-4-23-12(10(9)6-15(14)27-2)7-13-11(16(23)25)8-20-18-21-17(19)22-24(13)18/h5-6,8,12H,3-4,7H2,1-2H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVFUIXASQQHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(C=NC5=NC(=NN45)N)C(=O)N3CCC2=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-amino-18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one involves multiple steps, including the formation of the pentacyclic core and the introduction of amino and methoxy groups. The synthetic routes typically involve cyclization reactions, followed by functional group modifications. Industrial production methods may include the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-amino-18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Accessibility : The pentazapentacyclic framework poses challenges in regioselective functionalization, as seen in ’s complex synthesis of a dimethoxy polycycle .
- Metabolic Stability: Amino and methoxy groups may undergo Phase II metabolism (e.g., glucuronidation), reducing bioavailability compared to ’s amide derivative .
- Data Gaps : Experimental data (e.g., IC₅₀, logD) for the target compound is absent in the evidence, necessitating further in vitro studies.
Biological Activity
6-amino-18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one is a complex organic compound notable for its unique pentacyclic structure and potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure characterized by multiple functional groups including amino and methoxy groups. The molecular formula is , and it possesses a high degree of conjugation which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 366.43 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors altering their activity and affecting signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro studies indicate that the compound may induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase.
- Antimicrobial Efficacy : Research published in Phytotherapy Research reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Comparative Analysis
When compared to structurally similar compounds such as 6-amino-18-methoxy-4-pentazapentacyclo[11.8.0.03]henicosa derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 6-amino-18-methoxy... | Moderate | Low |
| 6-amino-18,19-dimethoxy... | High | High |
This table illustrates that 6-amino-18,19-dimethoxy... has enhanced bioactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
